BDP-13176 is a small molecule compound identified as a potent inhibitor of Fascin-1, an actin-binding protein that plays a significant role in cancer cell metastasis. It was developed by Professor Laura Machesky at the Cancer Research UK Glasgow: The Beatson Institute. BDP-13176 demonstrates a high affinity for Fascin-1, with an in vitro inhibitory concentration (IC50) of 0.24 ± 0.01 µM, making it a promising candidate for therapeutic applications in cancer treatment, particularly in targeting invasive epithelial tumors where Fascin-1 is overexpressed .
The compound was synthesized as part of research focused on developing inhibitors for Fascin-1 to explore their potential in anti-metastatic therapies. The synthesis and biological evaluation of BDP-13176 are detailed in various studies, notably by Francis et al. (2019), which highlight its structural and functional properties .
The synthesis of BDP-13176 involves several steps that utilize structure-based drug design principles. The compound's design focuses on enhancing its binding affinity to Fascin-1 while ensuring favorable physicochemical properties for biological activity.
The synthetic route typically includes:
The final product has a molecular formula of C_24H_25Cl_2N_4O and a molecular weight of 497 g/mol .
BDP-13176 features a complex molecular structure characterized by:
The compound's crystal structure has been elucidated, revealing how it binds to Fascin-1. Key binding interactions include hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the active site of the protein .
BDP-13176 primarily undergoes interactions with Fascin-1, inhibiting its ability to bind filamentous actin. This inhibition disrupts the actin cytoskeleton dynamics crucial for cancer cell migration and invasion.
The mechanism of inhibition involves:
These reactions have been quantified using surface plasmon resonance techniques, showing a dissociation constant (Kd) of approximately 85 nM, indicating strong binding affinity .
BDP-13176 exerts its effects by:
In vitro studies demonstrate that treatment with BDP-13176 leads to decreased migration and invasion capabilities of various cancer cell lines, supporting its potential use as an anti-metastatic agent .
These properties are critical for assessing the bioavailability and pharmacokinetics of BDP-13176 .
BDP-13176 serves as a valuable tool compound in cancer research, particularly for studies focused on:
Its application extends to preclinical models where it can be used to evaluate therapeutic strategies against cancers characterized by high levels of Fascin-1 expression .
BDP-13176 (CAS 2290660-61-4) is a potent small-molecule inhibitor of the actin-bundling protein Fascin 1, exhibiting high-affinity binding through well-defined kinetic and thermodynamic interactions. Surface plasmon resonance (SPR) studies demonstrate that BDP-13176 binds Fascin 1 with a dissociation constant (Kd) of 85–90 nM, reflecting strong target engagement [1] [2] [6]. Isothermal titration calorimetry (ITC) experiments further validate this affinity, reporting a comparable Kd of 50 nM, which highlights the compound’s favorable binding enthalpy [6]. Thermodynamic analyses reveal that the interaction is driven by a combination of hydrophobic forces and hydrogen bonding, facilitated by BDP-13176’s dichlorophenyl and pyridinyl carboxamide moieties [1] [7].
Assay Type | Kd (nM) | Ligand Efficiency | Key Interactions |
---|---|---|---|
SPR | 85–90 | 0.29 | Hydrophobic pocket, H-bonding |
ITC | 50 | Not reported | Enthalpy-driven |
The binding kinetics exhibit a slow off-rate (koff), suggesting prolonged occupancy at the Fascin 1 binding site and sustained pharmacological activity [7]. This is critical for inhibiting Fascin 1’s rapid actin-bundling dynamics in metastatic cells.
BDP-13176 directly impairs Fascin 1’s functional activity by blocking its capacity to cross-link filamentous actin (F-actin) into stable parallel bundles. In vitro actin-bundling assays show that BDP-13176 inhibits Fascin 1-mediated bundle formation with an IC50 of 240 nM [1] [6] [7]. Mechanistically, BDP-13176 occupies a hydrophobic cleft between Fascin 1’s Domain 1 (F1) and Domain 2 (F2), physically obstructing two critical actin-binding sites (ABS1 and ABS2) [3] [5]. This steric hindrance prevents Fascin 1 from simultaneously engaging multiple actin filaments, thereby disrupting bundle assembly [3] [6].
Cellular studies corroborate these findings: Treatment with 0.1–1 µM BDP-13176 significantly reduces filopodia formation and tumor cell invasion by >70% in metastatic cancer models, confirming target engagement in physiological contexts [1] [6]. The inhibition is dose-dependent, with near-complete suppression of actin bundling observed at 1 µM [2] [9].
Assay Type | IC50 | Cellular Phenotype Impact | Concentration for Maximal Inhibition |
---|---|---|---|
In vitro bundling | 240 nM | Loss of filopodia/invadopodia | 1 µM |
Cell migration | ~250 nM | >70% reduced invasion | 1 µM |
BDP-13176 induces a significant conformational rearrangement in Fascin 1 that allosterically disrupts its actin-binding competence. Crystallographic studies of the Fascin 1/BDP-13176 complex (PDB: 6ioz) reveal a 35° rotation of the F1 domain relative to F2 upon inhibitor binding [3] [5]. This reorientation reshapes the protein’s tertiary structure in two critical ways:
This allosteric mechanism locks Fascin 1 in an inactive conformation, preventing the cooperative actin-binding interactions required for efficient cross-linking [3] [5]. Notably, the BDP-13176-induced conformation differs from that induced by nanobody inhibitors (e.g., Nb 3E11), which target Fascin 1’s Domain 3 (F3) and lack the allosteric F1–F2 repositioning [8]. Thus, BDP-13176 represents a distinct class of allosteric inhibitors that exploit Fascin 1’s intrinsic plasticity for therapeutic inhibition.
Table 3: Key Compound Identifiers for BDP-13176
Property | Identifier |
---|---|
Systematic Name | 5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-(piperidin-4-yl)-N-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Synonyms | BDP 13176; BDP13176 |
CAS Number | 2290660-61-4 |
Molecular Formula | C24H22Cl2N6O2 |
Molecular Weight | 497.38 g/mol |
Related Inhibitors | NP-G2-044; Nb 3E11 (nanobody) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7